N-cyclohexyl-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide
説明
特性
IUPAC Name |
N-cyclohexyl-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5OS/c1-14-8-9-18(15(2)10-14)26-20-17(11-24-26)21(23-13-22-20)28-12-19(27)25-16-6-4-3-5-7-16/h8-11,13,16H,3-7,12H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCDPTQLPVATHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4CCCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-cyclohexyl-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidine derivatives. This compound is characterized by its unique structural features, including a cyclohexyl group and a 2,4-dimethylphenyl moiety. Pyrazolo[3,4-d]pyrimidines are known for their diverse biological activities, particularly in therapeutic applications such as cancer treatment and anti-inflammatory effects.
Biological Activity
Inhibition of Cyclin-Dependent Kinases (CDKs)
The primary biological activity of N-cyclohexyl-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is its ability to inhibit cyclin-dependent kinases (CDKs). CDKs play a crucial role in cell cycle regulation, and their inhibition can lead to apoptosis in cancer cells. This mechanism positions the compound as a potential anticancer agent .
Anti-inflammatory Properties
In addition to its anticancer potential, compounds within the pyrazolo[3,4-d]pyrimidine class have been investigated for their anti-inflammatory and analgesic properties. These effects make them suitable candidates for treating various inflammatory diseases .
Structure-Activity Relationship (SAR)
The specific structural features of N-cyclohexyl-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide contribute significantly to its biological activity. The presence of both cyclohexyl and dimethylphenyl groups enhances its pharmacological profile compared to other similar compounds.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Acetamido-2-ylidene derivatives | Contains imidazole rings | Antibacterial and anticancer properties |
| Pyrazolo[4,3-e][1,2,4]triazolo derivatives | Different substitution patterns | Target CDKs but with varying selectivity |
| 2-(1-(2-methylphenyl)-pyrazolo[3,4-d]pyrimidine derivatives | Varying aryl substitutions | Potentially less potent than N-cyclohexyl derivative |
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of N-cyclohexyl-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide in various experimental settings:
-
In vitro Studies
In vitro assays demonstrated that this compound effectively binds to CDKs, leading to significant inhibition of kinase activity. This inhibition correlates with reduced cell proliferation and enhanced apoptosis in cancer cell lines . -
Animal Models
In vivo studies are ongoing to evaluate the pharmacokinetics and therapeutic efficacy of this compound in animal models of cancer and inflammation. Preliminary results suggest favorable bioavailability and minimal toxicity at therapeutic doses . -
Comparative Analysis
Comparative analyses with other pyrazolo[3,4-d]pyrimidine derivatives indicate that N-cyclohexyl-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide exhibits superior potency against specific cancer cell lines .
類似化合物との比較
Structural Comparisons
The compound shares its pyrazolo[3,4-d]pyrimidine core with several analogs but differs in substituents and side chains. Key structural distinctions include:
Key Observations :
- The target compound replaces the phenyl group (common in analogs like compounds 2–10 ) with a 2,4-dimethylphenyl group, enhancing steric bulk and lipophilicity.
- Unlike thieno-pyrimidine derivatives (e.g., ), the pyrazolo core may improve DNA-binding affinity due to its purine-mimetic structure .
- The N-cyclohexyl-thioacetamide side chain distinguishes it from simpler acetamide derivatives (e.g., ) and may influence solubility and membrane permeability.
Comparison with Target Compound :
- The target compound’s thioacetamide group likely originates from alkylation of a pyrazolo[3,4-d]pyrimidin-4-one intermediate with N-cyclohexyl-2-chloroacetamide, a method analogous to alkylation steps described in .
- Unlike thiazolo-fused analogs , the absence of a fused thiazole ring suggests a divergent synthetic route prioritizing substituent flexibility over ring cyclization.
Pharmacological and Physicochemical Properties
Key Insights :
Q & A
Q. What are the standard synthetic routes for N-cyclohexyl-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide?
The synthesis typically involves multi-step reactions starting with the formation of the pyrazolo[3,4-d]pyrimidine core. Key steps include:
- Core assembly : Reacting substituted phenylhydrazines with cyanoacetamide derivatives under acidic conditions to form the pyrazolo-pyrimidine scaffold .
- Thioacetamide introduction : Thiolation via nucleophilic substitution using thiourea or thioacetic acid, followed by acylation with cyclohexylamine .
- Purification : Column chromatography or recrystallization to isolate the final product. Characterization relies on NMR (¹H/¹³C), IR (to confirm thioamide C=S stretch at ~1250 cm⁻¹), and mass spectrometry for molecular weight validation .
Q. How can researchers verify the structural integrity of this compound?
- Spectroscopic profiling : ¹H NMR should show distinct signals for the cyclohexyl group (δ 1.0–2.0 ppm, multiplet) and 2,4-dimethylphenyl protons (δ 2.3–2.5 ppm for methyl groups) .
- High-resolution mass spectrometry (HRMS) : Confirm the molecular ion peak matching the theoretical mass (e.g., C₂₃H₂₆N₅OS₂: calculated 484.15 g/mol).
- X-ray crystallography : Optional for absolute configuration determination, though limited by crystal growth challenges .
Q. What preliminary biological assays are recommended for this compound?
Initial screening should focus on:
- Kinase inhibition : Test against kinases like EGFR or VEGFR2, given the pyrazolo-pyrimidine core’s affinity for ATP-binding pockets .
- Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antitumor potential .
Advanced Research Questions
Q. How can contradictory activity data between structural analogs be resolved?
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., replacing cyclohexyl with chlorobenzyl in reduces antimicrobial potency by ~30%) .
- Target engagement studies : Use SPR (surface plasmon resonance) or thermal shift assays to quantify binding affinity to kinases or microbial enzymes .
- Metabolic stability assessment : Evaluate cytochrome P450 interactions via liver microsome assays to rule off-target effects .
Q. What strategies optimize reaction yields during thioacetamide functionalization?
- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the thiol group .
- Catalyst screening : Test bases like DBU (1,8-diazabicycloundec-7-ene) to accelerate thiolation kinetics .
- Reaction monitoring : Employ TLC or HPLC to track intermediate formation and minimize side products .
Q. How can researchers address low solubility in biological assays?
- Formulation adjustments : Use co-solvents (DMSO:PBS mixtures ≤1%) or nanoemulsion carriers to enhance bioavailability .
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve aqueous solubility without altering core activity .
Methodological Considerations for Data Interpretation
Q. What statistical approaches are suitable for dose-response analysis?
- Nonlinear regression : Fit IC₅₀/EC₅₀ values using four-parameter logistic models (e.g., GraphPad Prism).
- Hill slope analysis : Assess cooperativity in enzyme inhibition (slope >1 suggests positive allosteric modulation) .
Q. How to validate target specificity in kinase inhibition studies?
- Selectivity panels : Screen against kinase families (e.g., TK, CMGC) via commercial profiling services .
- CRISPR/Cas9 knockouts : Generate cell lines lacking the target kinase to confirm on-mechanism activity .
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